

Methacycline hydrochloride certified reference material

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Compound Focus: Methacycline Hydrochloride

CAS No.: 3963-95-9

Cat. No.: S535081

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Material Specifications and Handling

The table below summarizes the key specifications for **Methacycline Hydrochloride** Certified Reference Materials (CRMs) based on the information available.

Property	Specification
Product Name	Methacycline Hydrochloride [1]
Catalog Number	PHR1594 (Sigma-Aldrich), 1397006 (USP) [1] [2]
CAS RN	3963-95-9 [1] [2]
Molecular Formula	$C_{22}H_{22}N_2O_8 \cdot HCl$ [1] [2] [3]
Molecular Weight	478.88 g/mol [3]
Quality/Standard	Certified Reference Material (CRM), Pharmaceutical Secondary Standard [1]
Certification	ISO 17034 & ISO/IEC 17025 [1]
Primary Application	Determination of analyte in pharmaceutical formulations by chromatography and electroanalytical techniques [1]

Property	Specification
Recommended Storage	-10°C to -25°C [1]
Physical Form	Neat, Crystalline Solid [1] [4]

Experimental Protocols

Protocol 1: System Suitability Testing by HPLC

This protocol is designed to ensure the analytical system is working correctly before quantifying methacycline in samples.

• 1.1 Reference Standard Preparation

- Accurately weigh approximately 10 mg of **Methacycline Hydrochloride CRM**.
- Transfer to a 100 mL volumetric flask.
- Dissolve and dilute to volume with **HPLC-grade methanol** to obtain a **primary stock solution** of approximately 100 µg/mL.
- Further dilute the stock solution with a **mixture of methanol and water (50:50, v/v)** to prepare a **working standard solution** of 10 µg/mL.
- Filter the final solution through a **0.45 µm or 0.22 µm nylon or PVDF membrane syringe filter** before injection [1] [4].

• 1.2 Chromatographic Conditions

- **Column:** C18, 250 mm x 4.6 mm, 5 µm particle size.
- **Mobile Phase:** Phosphate buffer (pH 3.0) - Acetonitrile (75:25, v/v).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV-Vis or PDA detector at **346 nm** [4].
- **Injection Volume:** 10-20 µL.
- **Column Temperature:** 30°C.

• 1.3 System Suitability Evaluation

- Inject the working standard solution (10 µg/mL) in six replicates.

- **Acceptance Criteria:**

- The **relative standard deviation (RSD)** for the peak area of methacycline from the six replicates should be $\leq 2.0\%$.
- The **theoretical plate count (N)** for the methacycline peak should be > 2000 .
- The **tailing factor (T)** should be ≤ 1.5 .

Protocol 2: Sample Assay and Quantification

This protocol outlines the procedure for quantifying methacycline in a pharmaceutical formulation (e.g., tablet powder or suspension).

- **2.1 Test Sample Preparation**

- For tablets: Finely powder and weigh a portion equivalent to 50 mg of methacycline. Transfer to a 500 mL volumetric flask.
- For suspensions: Mix well and weigh a portion equivalent to 50 mg of methacycline. Transfer to a 500 mL volumetric flask.
- Add about 300 mL of **diluent (methanol:water, 50:50)** to the flask.
- Sonicate for 30 minutes with intermittent shaking.
- Allow to cool to room temperature, then dilute to volume with the same diluent and mix well.
- Filter a portion of the solution through a 0.45 μm filter, discarding the first 2-3 mL of the filtrate.

- **2.2 Calibration Curve Preparation**

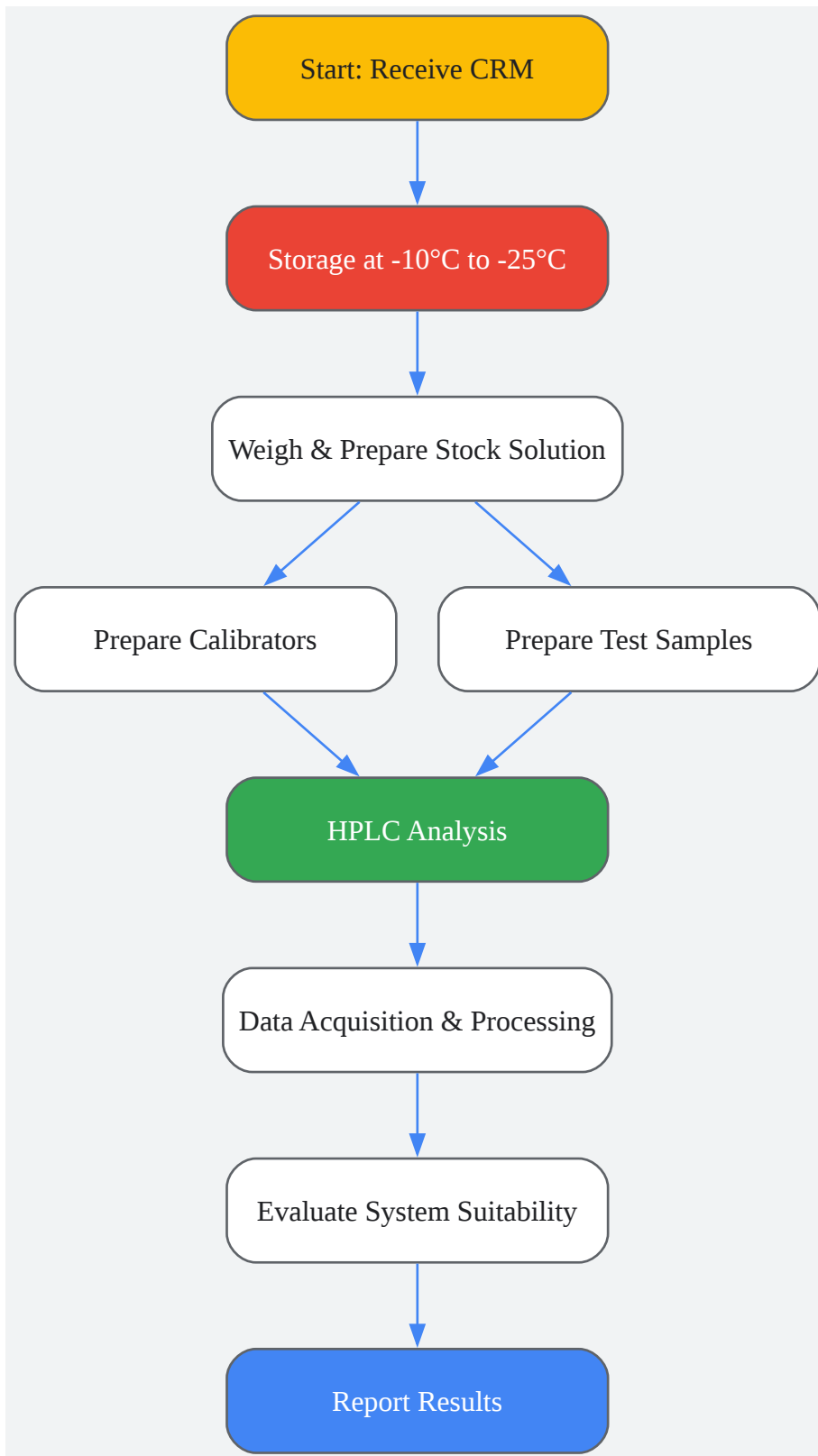
- Prepare at least five standard solutions from the CRM stock solution across a range of concentrations (e.g., 5, 10, 25, 50, 75 $\mu\text{g}/\text{mL}$) using serial dilution with the diluent.
- Inject each standard solution in duplicate following the chromatographic conditions in Protocol 1.

- **2.3 Quantification Analysis**

- Inject the prepared test sample solution.
- Calculate the concentration of methacycline in the test sample by comparing its peak area to the calibration curve. The calibration curve should demonstrate a correlation coefficient (R^2) of ≥ 0.995 .

Quality Control Workflow

The following diagram illustrates the logical workflow for using the CRM in pharmaceutical quality control, from preparation to final analysis.



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Critical Notes for Researchers

- **Solubility Considerations:** **Methacycline hydrochloride** is soluble in organic solvents like DMF (10 mg/ml) and DMSO (5 mg/ml), and sparingly soluble in aqueous buffers (1 mg/ml in PBS, pH 7.2). This should guide solvent selection for sample preparation [4].
- **Stability is Key:** The CRM must be stored at the recommended low temperatures (-10°C to -25°C) to maintain its stability and certified properties. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation [1].
- **Traceability and Compliance:** This CRM provides multi-traceability to USP and other primary standards, which is critical for regulatory compliance in drug development and manufacturing [1].
- **Spectroscopic Properties:** For method development, note that **methacycline hydrochloride** has characteristic UV absorption maxima at **251 nm and 346 nm**, which can be utilized for detection [4].

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References

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